4-(1-Methylhydrazino)-7-nitrobenzofurazan
Overview
Description
4-(1-Methylhydrazino)-7-nitrobenzofurazan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofurazan ring substituted with a nitro group and a methylhydrazino group, making it an interesting subject for research in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The presence of the nitro group and the hydrazino group in the compound may play a crucial role in these interactions .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase activity .
Result of Action
Given the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chloro-7-nitrobenzofurazan with methylhydrazine under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 4-(1-Methylhydrazino)-7-nitrobenzofurazan are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methylhydrazino)-7-nitrobenzofurazan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrazine derivatives to form different hydrazino compounds.
Substitution: The methylhydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and its derivatives are frequently used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted benzofurazan derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
4-(1-Methylhydrazino)-7-nitrobenzofurazan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-(1-Methylhydrazino)-3-nitrobenzonitrile
- 5-(1-Methylhydrazino)-1,2,3-thiadiazole
- 1-Methyl-2-benzylhydrazine
Uniqueness: 4-(1-Methylhydrazino)-7-nitrobenzofurazan is unique due to its specific substitution pattern on the benzofurazan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c1-11(8)4-2-3-5(12(13)14)7-6(4)9-15-10-7/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXVETWVIWDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C2=NON=C12)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393400 | |
Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214147-22-5 | |
Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) primarily used for in scientific research?
A1: MNBDH is primarily utilized as a derivatizing agent for the analysis of aldehydes and ketones, particularly in air monitoring and tobacco smoke analysis. [, , ] This is due to its ability to react with carbonyl compounds in acidic media, forming detectable MNBD-hydrazones. []
Q2: How does the reactivity of MNBDH compare to other similar reagents, like 2,4-dinitrophenylhydrazine (DNPH)?
A2: MNBDH demonstrates some advantages over DNPH. Firstly, it exhibits a faster reaction rate with carbonyl compounds. [] Secondly, while both reagents are susceptible to oxidation by ozone and nitrogen dioxide, MNBDH forms a single, easily separable product (N-methyl-4-amino-7-nitrobenzofurazan or MNBDA). [] This characteristic enhances selectivity and lowers detection limits compared to DNPH. []
Q3: What analytical techniques are commonly employed to detect and quantify MNBDH derivatives?
A4: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used. For instance, HPLC with UV/visible detection is effective for analyzing formaldehyde hydrazone formed with MNBDH. [] Additionally, HPLC coupled with fluorescence detection is employed for nitrite determination using MNBDH. [] LC-APCI-MS with negative ionization has also been successfully used for analyzing glyoxal-DNPH derivatives. []
Q4: Beyond aldehyde and ketone analysis, does MNBDH have other applications in research?
A5: Yes, MNBDH has shown potential in other areas. It can be utilized for nitrite determination in water samples using fluorescence spectroscopy and HPLC methods. [] Furthermore, it acts as a fluorogenic substrate for peroxidase-like DNAzyme, opening possibilities in biosensing and bioanalytical applications. []
Q5: Are there any known limitations or drawbacks associated with using MNBDH?
A6: While generally considered an effective reagent, certain limitations exist. The stability of the hydrazones formed with unsaturated carbonyl compounds, especially under standard analytical conditions, requires further investigation. [] Additionally, comprehensive toxicological data and environmental impact assessments are limited and require further research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.